molecular formula C12H17NO4 B8425496 2-Hydroxymethyl-5-(2-pyrrolidin-1-yl-ethoxy)-pyran-4-one

2-Hydroxymethyl-5-(2-pyrrolidin-1-yl-ethoxy)-pyran-4-one

Cat. No. B8425496
M. Wt: 239.27 g/mol
InChI Key: XLIYSIRXQFWZQD-UHFFFAOYSA-N
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Patent
US07713994B2

Procedure details

A mixture of kojic acid (28.4 g, 0.20 mole), 300 mL of 2-butanone, potassium carbonate powder (27.6 g, 0.20 mole), potassium iodide (1.66 g, 0.01 mole), and 1-(2-chloro-ethyl)-pyrrolidine (26.7 g, 0.20 mole) is stirred at a gentle reflux overnight. The reaction mixture is cooled, filtered, washed with acetone and the filtrate evaporated. Water is added and extracted with chloroform (3×100 mL) and ethyl acetate (6×100 mL). The combined organics were dried with sodium sulfate and passed through a pad of magnesol and silica gel eluting with ethyl acetate. The eluate is evaporated in vacuo and crystallized with hexane/ethyl acetate (2/1) to give an off-white solid, 3.05 g, (6%); MS (ES+): m/z 240.3 (M+H).
Quantity
28.4 g
Type
reactant
Reaction Step One
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
26.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6](=[O:7])[C:5]([OH:8])=[CH:4][O:3][C:2]=1[CH2:9][OH:10].C(=O)([O-])[O-].[K+].[K+].[I-].[K+].Cl[CH2:20][CH2:21][N:22]1[CH2:26][CH2:25][CH2:24][CH2:23]1>CC(=O)CC>[OH:10][CH2:9][C:2]1[O:3][CH:4]=[C:5]([O:8][CH2:20][CH2:21][N:22]2[CH2:26][CH2:25][CH2:24][CH2:23]2)[C:6](=[O:7])[CH:1]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
28.4 g
Type
reactant
Smiles
C1=C(OC=C(C1=O)O)CO
Name
Quantity
27.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1.66 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
26.7 g
Type
reactant
Smiles
ClCCN1CCCC1
Name
Quantity
300 mL
Type
solvent
Smiles
CC(CC)=O

Conditions

Stirring
Type
CUSTOM
Details
is stirred at
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
a gentle reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with acetone
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
ADDITION
Type
ADDITION
Details
Water is added
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (3×100 mL) and ethyl acetate (6×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
The eluate is evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
crystallized with hexane/ethyl acetate (2/1)
CUSTOM
Type
CUSTOM
Details
to give an off-white solid, 3.05 g, (6%)

Outcomes

Product
Name
Type
Smiles
OCC=1OC=C(C(C1)=O)OCCN1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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